1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethylthio)phenyl)propan-2-one: This compound has similar chemical properties but differs in the position of the trifluoromethylthio groups on the phenyl ring.
1-(2,6-Bis(trifluoromethoxy)phenyl)propan-2-one: This compound contains trifluoromethoxy groups instead of trifluoromethylthio groups, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)5-7-8(19-10(12,13)14)3-2-4-9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
UTTFELVGQGFFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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